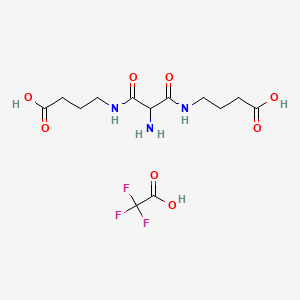

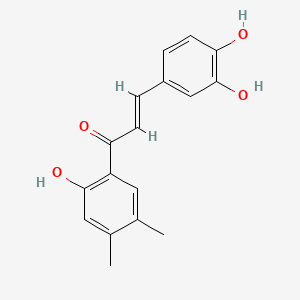

![molecular formula C6H5BrN4O B1148953 5-Brom-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1334135-57-7](/img/structure/B1148953.png)

5-Brom-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin

Übersicht

Beschreibung

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine is a heterocyclic compound that contains a triazole ring fused with a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of bromine and methoxy groups in its structure contributes to its unique chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, cardiovascular disorders, and neurological conditions.

Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.

Material Science: It is utilized in the development of novel materials with specific electronic, optical, or magnetic properties.

Wirkmechanismus

Target of Action

Related compounds such as [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to exhibit significant inhibitory activity against certain kinases . For instance, they have been found to inhibit CDK2, a kinase involved in cell cycle regulation .

Mode of Action

For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to inhibit the activity of kinases, thereby affecting cell cycle progression .

Biochemical Pathways

Given its potential inhibitory activity against kinases, it may impact pathways related to cell cycle regulation .

Result of Action

Related compounds have been reported to exhibit significant anti-proliferative activity against certain cancer cell lines .

Biochemische Analyse

Biochemical Properties

5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, derivatives of triazolopyrazine have been identified as potential inhibitors of c-Met kinase, an enzyme involved in cell growth and differentiation . The interaction between 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine and c-Met kinase involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine on various cell types and cellular processes have been studied extensively. This compound has demonstrated significant anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of c-Met kinase by 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine leads to reduced cell proliferation and increased apoptosis in cancer cells.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine involves its interaction with specific biomolecules. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity . The inhibition of c-Met kinase disrupts downstream signaling pathways, leading to changes in gene expression and cellular behavior. Additionally, 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine may interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine remains stable under specific storage conditions, such as inert atmosphere and low temperatures

Dosage Effects in Animal Models

The effects of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine vary with different dosages in animal models. Studies have indicated that this compound exhibits dose-dependent anti-tumor activity, with higher doses leading to increased inhibition of tumor growth . At high doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization for therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-hydrazinylpyrazine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,3-A]pyrazine derivatives, while oxidation and reduction reactions can produce corresponding oxides or dehalogenated compounds .

Vergleich Mit ähnlichen Verbindungen

- 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyridine

- 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]quinoline

- 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]benzene

Comparison: Compared to these similar compounds, 5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine exhibits unique reactivity due to the presence of the pyrazine ring, which can influence its electronic properties and interactions with biological targets. The methoxy group also contributes to its solubility and potential for forming hydrogen bonds, enhancing its applicability in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-bromo-8-methoxy-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-12-6-5-10-9-3-11(5)4(7)2-8-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZNGFFMXPNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N2C1=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

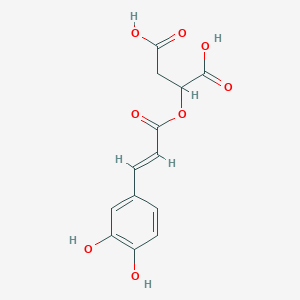

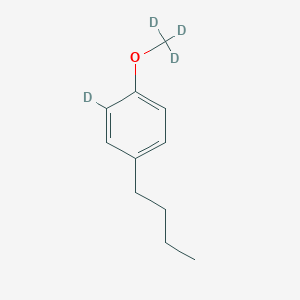

![1-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-1-hydroxyguanidine;hydrochloride](/img/structure/B1148892.png)